2-Bromo-6-(trifluoromethyl)quinazoline
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Overview
Description
2-Bromo-6-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)quinazoline typically involves the bromination of 6-(trifluoromethyl)quinazoline. One common method is the reaction of 6-(trifluoromethyl)quinazoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2-amino-6-(trifluoromethyl)quinazoline, 2-thio-6-(trifluoromethyl)quinazoline, and 2-alkoxy-6-(trifluoromethyl)quinazoline.
Oxidation Reactions: Formation of quinazoline N-oxides.
Reduction Reactions: Formation of dihydroquinazolines.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)quinazoline
- 6-Bromo-2-(trifluoromethyl)quinazoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
2-Bromo-6-(trifluoromethyl)quinazoline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the quinazoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H4BrF3N2 |
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Molecular Weight |
277.04 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H |
InChI Key |
HEEFUZPUWUTFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Br |
Origin of Product |
United States |
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